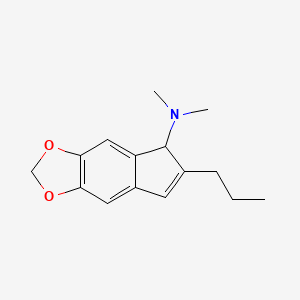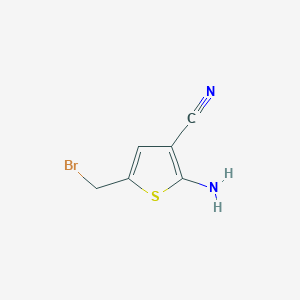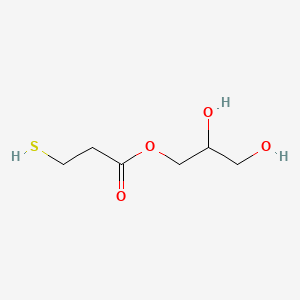
2,3-Dihydroxypropyl 3-mercaptopropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxypropyl 3-mercaptopropionate is an organosulfur compound with the molecular formula C6H12O4S. It is a non-ionic surfactant and ester of 3-mercaptopropionic acid and glycerol. This compound is known for its excellent antioxidant and dispersing properties, making it valuable in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dihydroxypropyl 3-mercaptopropionate can be synthesized through the esterification of 3-mercaptopropionic acid with glycerol. The reaction typically involves the use of an acid catalyst such as p-toluenesulfonic acid (p-TSA) to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high conversion rates and selectivity. The product is then purified through distillation and chromatography to remove any impurities and achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroxypropyl 3-mercaptopropionate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) can be used for substitution reactions
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Alcohols and thiols.
Substitution: Various substituted esters and ethers
Applications De Recherche Scientifique
2,3-Dihydroxypropyl 3-mercaptopropionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential antioxidant properties and therapeutic applications.
Industry: Utilized in the production of surfactants, adhesives, and coatings
Mécanisme D'action
The mechanism of action of 2,3-Dihydroxypropyl 3-mercaptopropionate involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Mercaptopropionic Acid: A precursor in the synthesis of 2,3-Dihydroxypropyl 3-mercaptopropionate, known for its use in peptide synthesis and as a convulsant.
Trimethylolpropane Tris(3-mercaptopropionate): A multifunctional thiol used in polymer chemistry and materials science.
Glyceryl Thiopropionate: Another ester of glycerol and 3-mercaptopropionic acid, used in similar applications.
Uniqueness
This compound stands out due to its unique combination of hydroxyl and thiol groups, providing both antioxidant and dispersing properties. This dual functionality makes it highly versatile in various applications, from industrial to biomedical fields .
Propriétés
Numéro CAS |
67874-65-1 |
|---|---|
Formule moléculaire |
C6H12O4S |
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl 3-sulfanylpropanoate |
InChI |
InChI=1S/C6H12O4S/c7-3-5(8)4-10-6(9)1-2-11/h5,7-8,11H,1-4H2 |
Clé InChI |
YTARCXSUNGADNU-UHFFFAOYSA-N |
SMILES canonique |
C(CS)C(=O)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B13796003.png)
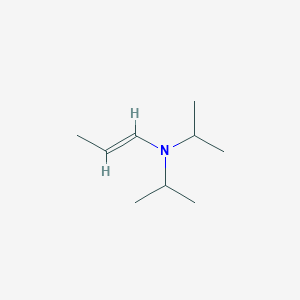
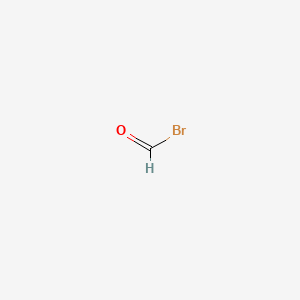

![tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13796010.png)

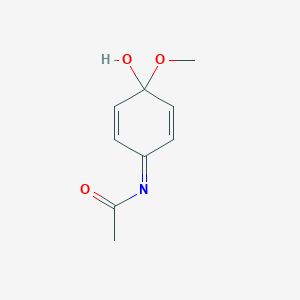
![2-{5-[(Benzofuran-2-carbonyl)-hydrazonomethyl]-furan-2-yl}-benzoic acid methyl ester](/img/structure/B13796036.png)
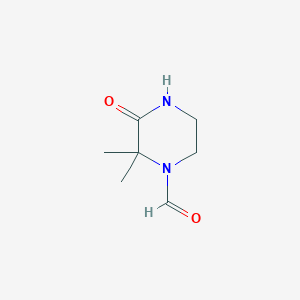
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane)](/img/structure/B13796061.png)
![2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B13796069.png)
